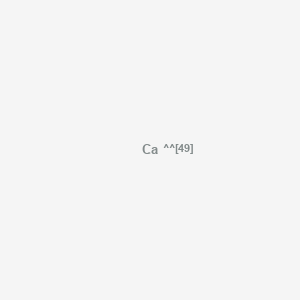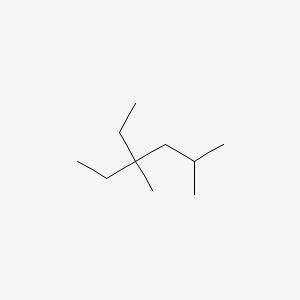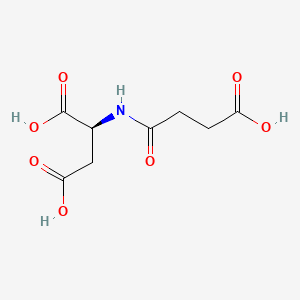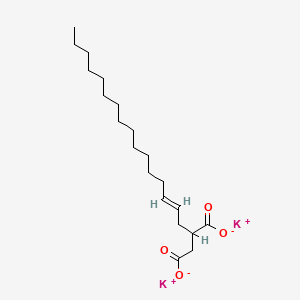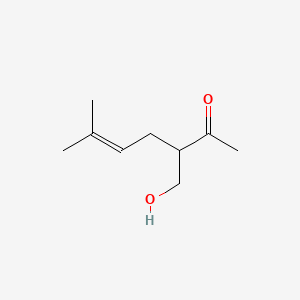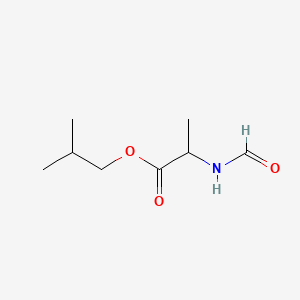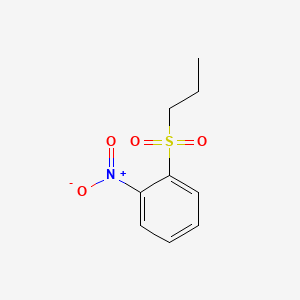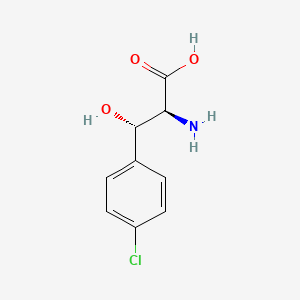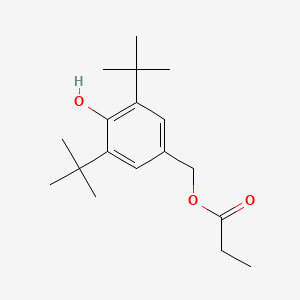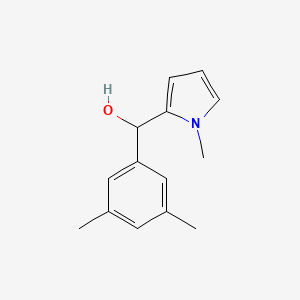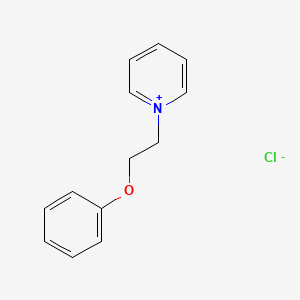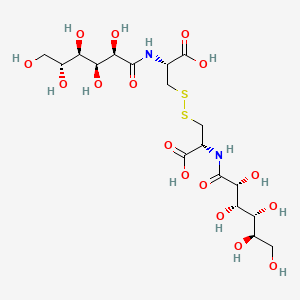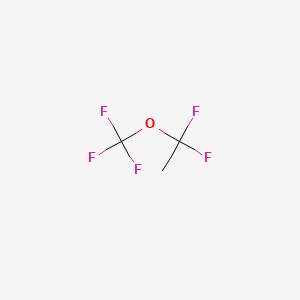
1,1-Difluoro-1-(trifluoromethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-1-(trifluoromethoxy)ethane is an organofluorine compound with the molecular formula C3H3F5O.
Preparation Methods
The synthesis of 1,1-Difluoro-1-(trifluoromethoxy)ethane typically involves the reaction of 1,1,2-trifluoroethanol with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,1-Difluoro-1-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of new fluorinated derivatives
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-Difluoro-1-(trifluoromethoxy)ethane has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-(trifluoromethoxy)ethane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,1-Difluoro-1-(trifluoromethoxy)ethane can be compared with other similar compounds, such as:
1,1-Difluoroethane: This compound has a similar structure but lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
1,1,2-Trifluoroethane: This compound has an additional fluorine atom, which can affect its reactivity and stability.
1,1,1-Trifluoroethane: This compound has a different arrangement of fluorine atoms, leading to unique chemical behavior and uses.
Properties
CAS No. |
69948-27-2 |
|---|---|
Molecular Formula |
C3H3F5O |
Molecular Weight |
150.05 g/mol |
IUPAC Name |
1,1-difluoro-1-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H3F5O/c1-2(4,5)9-3(6,7)8/h1H3 |
InChI Key |
FWCCVZDUINVFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


